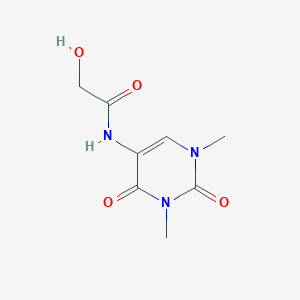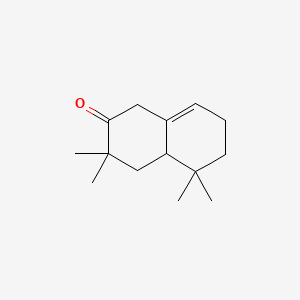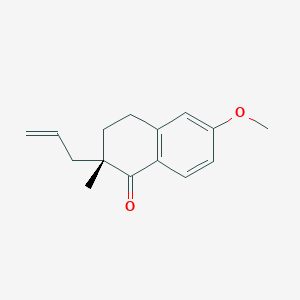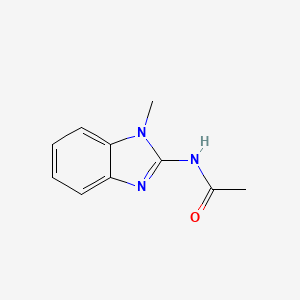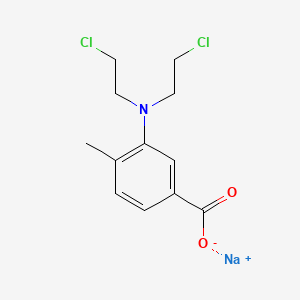![molecular formula C14H27BKO B13802220 Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane is an organoboron compound known for its stability and utility in various chemical reactions. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane typically involves the reaction of 9-borabicyclo[3.3.1]nonane (9-BBN) with 2,3-dimethyl-2-butanol in the presence of potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the consistency of the product.
化学反応の分析
Types of Reactions
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions, along with bases like potassium carbonate.
Major Products
The major products formed from these reactions include various boronic acids, borates, and borohydrides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers and advanced materials.
作用機序
The mechanism of action of Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane involves its ability to act as a boron source in various chemical reactions. In Suzuki–Miyaura coupling reactions, it undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The compound’s stability and reactivity make it an effective reagent in these processes .
類似化合物との比較
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A precursor to Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane, known for its stability and use in hydroboration reactions.
Disiamylborane: Another boron reagent used in organic synthesis, but less stable than 9-BBN.
Dicyclohexylborane: Similar in reactivity but more prone to dehydroboration.
Uniqueness
Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.1]nonane is unique due to its enhanced stability and reactivity, making it a preferred reagent in Suzuki–Miyaura coupling reactions. Its ability to form stable complexes with palladium catalysts and its resistance to dehydroboration set it apart from other boron reagents .
特性
分子式 |
C14H27BKO |
|---|---|
分子量 |
261.27 g/mol |
InChI |
InChI=1S/C14H27BO.K/c1-11(2)14(3,4)16-15-12-7-5-8-13(15)10-6-9-12;/h11-13H,5-10H2,1-4H3;/q-1;+1 |
InChIキー |
SYSZVMIMPFPCIM-UHFFFAOYSA-N |
正規SMILES |
[B-]1(C2CCCC1CCC2)OC(C)(C)C(C)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



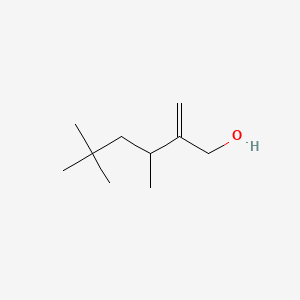

![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)

![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)
